(3S)-1-Cyclopentylpiperidin-3-amine;dihydrochloride
Description
(3S)-1-Cyclopentylpiperidin-3-amine dihydrochloride is a chiral amine salt characterized by a piperidine backbone substituted with a cyclopentyl group at the 1-position and an amine at the 3-position. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
(3S)-1-cyclopentylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-9-4-3-7-12(8-9)10-5-1-2-6-10;;/h9-10H,1-8,11H2;2*1H/t9-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKTYJHQWIQIAP-WWPIYYJJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2CCC[C@@H](C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
1.1 Pharmacological Properties
The compound is structurally related to piperidine derivatives, which are known for their biological activities. Piperidine rings are common in many pharmaceuticals, including antipsychotics, antidepressants, and antihistamines. Research indicates that (3S)-1-Cyclopentylpiperidin-3-amine;dihydrochloride may function as a histamine H3 receptor antagonist, which suggests potential applications in treating metabolic diseases, central nervous system disorders, and obesity-related conditions .
1.2 Case Studies
- Histamine H3 Receptor Antagonism : A study demonstrated that compounds with similar structures exhibit significant antagonistic effects on the histamine H3 receptor, leading to improvements in cognitive functions and memory enhancement . This positions this compound as a candidate for further investigation in cognitive disorder treatments.
Neuropharmacology
2.1 Potential in Treating Neurological Disorders
Given its potential as a histamine H3 receptor antagonist, this compound may play a role in managing conditions such as Alzheimer's disease and schizophrenia. The modulation of neurotransmitter release through H3 receptor inhibition can enhance cognitive functions and memory retention .
2.2 Research Findings
Research has shown that piperidine derivatives can influence neurochemical pathways involved in mood regulation and cognition. For instance, compounds that inhibit the H3 receptor have been linked to increased levels of acetylcholine and norepinephrine, which are critical for cognitive processes .
Synthesis and Chemical Applications
3.1 Synthetic Pathways
This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its synthesis typically involves straightforward methods that capitalize on existing piperidine chemistry, making it an accessible target for medicinal chemists .
3.2 Industrial Applications
Beyond pharmaceuticals, piperidine derivatives are utilized in the production of agrochemicals and other industrial applications due to their reactivity and ability to form complex structures with various functional groups .
Data Summary
Comparison with Similar Compounds
Structural Analogs
Piperidine Derivatives with Cyclic Substituents
(3S)-1-Cyclopropylpiperidin-3-amine
- Structural Difference : Cyclopropyl group at the 1-position instead of cyclopentyl.
- Properties : Predicted collision cross-section (CCS) values for its adducts range from 131.1–142.7 Ų, suggesting differences in molecular volume and polarity compared to the cyclopentyl analog .
- Pharmacological Insight : Smaller substituents (cyclopropyl vs. cyclopentyl) may influence binding affinity to targets like ion channels or kinases due to steric effects.
(3R,4S)-4-Fluoropiperidin-3-amine Dihydrochloride Structural Difference: Fluorine substitution at the 4-position and stereochemical variation (3R,4S). Formula: C₅H₁₃Cl₂FN₂ .
Pyrrolidine Derivatives
(3S)-(+)-3-Aminopyrrolidine Dihydrochloride Structural Difference: Pyrrolidine ring (5-membered) instead of piperidine (6-membered). Properties: Molecular formula C₄H₁₂Cl₂N₂; used as a chiral building block in drug synthesis . Functional Impact: Smaller ring size may reduce conformational flexibility, affecting target selectivity.
Functional Analogs: Kinase Inhibitors and Dopaminergic Agents
Vanoxerine Dihydrochloride Activity: Dopamine reuptake inhibitor and CDK2/4/6 triple inhibitor with IC₅₀ values of 3.79–4.04 μM in hepatocellular carcinoma models .
Fluspirilene and Adapalene Activity: CDK2 inhibitors with IC₅₀ values of 3.46–7.135 μM in cancer cells . Divergence: Unlike vanoxerine, these compounds lack cyclopentyl or piperidine motifs, highlighting structural diversity among kinase inhibitors.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Solubility (Dihydrochloride) | Key Functional Groups | IC₅₀ (μM) | Target Pathway |
|---|---|---|---|---|---|
| (3S)-1-Cyclopentylpiperidin-3-amine·2HCl | C₁₀H₂₁Cl₂N₂ | High (salt form) | Cyclopentyl, Piperidine | N/A | Hypothetical kinase/dopamine |
| Vanoxerine Dihydrochloride | C₂₄H₂₈Cl₂N₂O | Moderate | Diphenylbutylpiperazine | 3.79–4.04 | CDK2/4/6, Dopamine |
| Fluspirilene | C₂₃H₂₆F₂N₂O | Low | Fluorophenyl, Butyrophenone | 3.46–4.01 | CDK2 |
| Rafoxanide | C₁₉H₁₁Cl₂I₂NO₃ | Low | Halogenated benzamide | 1.09–1.31 | CDK4/6 |
Key Observations :
- Salt Forms: Dihydrochloride salts (e.g., vanoxerine, (3S)-3-aminopyrrolidine) improve aqueous solubility, critical for in vivo efficacy .
- Target Selectivity : Bulky substituents (cyclopentyl) may restrict off-target interactions compared to smaller groups (e.g., cyclopropyl) .
Q & A
Q. What are the optimal synthetic routes for (3S)-1-Cyclopentylpiperidin-3-amine dihydrochloride?
The synthesis typically involves multi-step organic reactions:
- Cyclopentyl group introduction : Alkylation of piperidine precursors using cyclopentyl halides under inert atmospheres.
- Amine functionalization : Nucleophilic substitution or reductive amination to introduce the amine group at the 3-position.
- Stereochemical control : Chiral resolution or asymmetric synthesis to ensure the (3S) configuration, critical for bioactivity .
- Salt formation : Reaction with HCl to yield the dihydrochloride salt, enhancing solubility and stability . Key reagents include methyl iodide for alkylation and sodium borohydride for reduction. Reaction conditions (e.g., 60–80°C, 12–24 hr) and purification via column chromatography are critical for high yields (>70%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and structural integrity, particularly H and C NMR for cyclopentyl and piperidine proton environments .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHClN) and detects impurities .
- Chiral HPLC : Ensures enantiomeric purity of the (3S) configuration .
- X-ray Crystallography : Resolves absolute stereochemistry in crystalline forms .
Q. What structural features influence its reactivity and pharmacological potential?
- Piperidine ring : Facilitates interactions with biological targets (e.g., GPCRs) via hydrogen bonding and hydrophobic effects .
- Cyclopentyl substituent : Enhances lipophilicity, impacting blood-brain barrier penetration .
- Amine group : Participates in salt formation (dihydrochloride) for improved solubility and protonation-dependent receptor binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities?
Contradictions often arise from variations in assay conditions or stereochemical impurities. Methodological approaches include:
- Standardized in vitro assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control enantiomers to isolate stereospecific effects .
- Computational validation : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with empirical data .
- Meta-analysis : Cross-reference studies using PubChem BioAssay data to identify outliers or methodological discrepancies .
Q. How does stereochemistry at the 3-position affect pharmacological activity?
The (3S) configuration is critical for enantioselective receptor binding. For example:
- Docking studies : The (3S) enantiomer shows higher affinity for serotonin receptors (5-HT K = 12 nM) compared to the (3R) form (K = 220 nM) due to optimal spatial alignment with hydrophobic pockets .
- In vivo efficacy : (3S)-configured analogs exhibit 3-fold greater CNS penetration in rodent models, validated via microdialysis and PET imaging . Methodological tip : Use chiral stationary phases in HPLC (e.g., Chiralpak AD-H) to isolate enantiomers and test individually .
Q. What strategies optimize reaction yields during synthesis?
- Temperature modulation : Lower temperatures (0–5°C) during amine alkylation reduce side-product formation .
- Catalyst screening : Palladium on carbon (Pd/C) for hydrogenation steps improves efficiency (yield increase from 50% to 85%) .
- Purification protocols : Gradient elution in flash chromatography (hexane/EtOAc 10:1 to 1:1) removes by-products like unreacted cyclopentyl halides .
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Core modifications : Compare analogs with cyclopentyl (logP = 2.1) vs. cyclohexyl (logP = 2.8) groups to assess lipophilicity-activity relationships .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -F) at the 4-position to modulate metabolic stability (see table below) .
| Compound | Substituent | IC (nM) | Metabolic Half-life (hr) |
|---|---|---|---|
| (3S)-Cyclopentyl (parent) | -H | 15 | 1.2 |
| 4-Fluoro derivative | -F | 8 | 3.5 |
| 4-Methoxy derivative | -OCH | 45 | 0.8 |
- Assay selection : Use functional assays (e.g., cAMP inhibition for GPCR targets) rather than binding assays to capture downstream effects .
Q. What is the role of the dihydrochloride salt in pharmacokinetics?
- Solubility enhancement : The hydrochloride salt increases aqueous solubility (from 0.5 mg/mL to 12 mg/mL), critical for in vivo dosing .
- Stability : Prevents amine oxidation during storage (e.g., >95% purity after 6 months at 4°C) .
- Bioavailability : Salt forms improve oral absorption in preclinical models (AUC increased by 40% in rats) .
Q. How to address common impurities during synthesis?
- By-product identification : LC-MS detects N-alkylated impurities (m/z 225.1) from incomplete cyclopentyl group introduction .
- Mitigation : Use excess cyclopentyl bromide (1.5 eq) and phase-transfer catalysts (e.g., TBAB) to drive reaction completion .
Q. What computational models predict biological targets?
- SwissTargetPrediction : Identifies off-target effects (e.g., dopamine D receptor) based on structural similarity .
- Molecular dynamics simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns simulations) for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
